4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
BenchChem offers high-quality 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3S3/c21-18-8-7-17(31-18)16-13-30-20(24-16)25-19(27)14-3-5-15(6-4-14)32(28,29)26(11-1-9-22)12-2-10-23/h3-8,13H,1-2,11-12H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYWDWDENVNVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfamoyl group and a thiazole moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, kinase inhibition, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 555.67 g/mol. The presence of functional groups such as sulfamoyl and cyanoethyl enhances its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 555.67 g/mol |
| Purity | ~95% |
Antibacterial Activity
Research has demonstrated that 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide exhibits notable antibacterial activity against various strains of bacteria. A study published in 2013 evaluated its effectiveness against gram-positive and gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest that the compound could serve as a potential therapeutic agent for bacterial infections, particularly those resistant to conventional antibiotics .
Kinase Inhibition
In addition to its antibacterial properties, this compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their inhibition is a target for cancer therapy. A study conducted in 2017 revealed that the compound effectively inhibits several kinases, including:
- Aurora kinase A
- FLT3
These kinases are implicated in cancer development, suggesting that 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide may have applications in cancer treatment .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies using techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess binding affinities to enzymes like carbonic anhydrases. These interactions provide insights into the compound's mechanism of action and guide future modifications for enhanced efficacy .
Case Studies
Several case studies highlight the compound's potential applications:
- Antibacterial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Kinase Inhibition : In cellular assays, the compound showed promising results as a selective inhibitor of Aurora kinase A, leading to reduced cell proliferation in cancer cell lines.
Scientific Research Applications
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. A study conducted in 2013 demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The compound was evaluated for both in vitro and in vivo antibacterial activity, highlighting its potential as a therapeutic agent in combating bacterial infections .
Kinase Inhibition
The compound has also been investigated for its role as a kinase inhibitor. Kinases are crucial enzymes involved in cellular signaling pathways, and their inhibition is a strategic target in cancer treatment. A 2017 study explored the inhibitory effects of this compound on Aurora kinase A and FLT3, which are associated with cancer progression. This suggests that 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide may serve as a promising candidate for cancer therapies targeting these kinases .
Carbonic Anhydrase Inhibition
Another area of interest is the compound's potential as an inhibitor of carbonic anhydrases. These enzymes play vital roles in physiological processes such as pH regulation and ion transport. The structural features of the compound suggest it could be effective in treating conditions like glaucoma or metabolic disorders by modulating the activity of carbonic anhydrases .
Synthesis and Derivatization
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves multi-step organic reactions. The presence of cyano groups allows for further derivatization through hydrolysis or reduction reactions, potentially leading to new derivatives with improved biological activities or altered solubility characteristics .
Q & A
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | DMSO, N-ethylmorpholine | Sulfamoylation solvent/base | |
| 2 | DMAP, DCM, ultrasonication | Thiazole coupling catalyst/system | |
| 3 | Silica gel chromatography | Purification |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Peaks/Data | Structural Insight | Reference |
|---|---|---|---|
| -NMR | δ 7.4–7.6 (thiazole protons) | Confirms thiazole ring presence | |
| IR | 2230 cm (C≡N) | Validates cyanoethyl groups | |
| HR-MS | m/z 532.1 ([M+H]) | Molecular weight confirmation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
